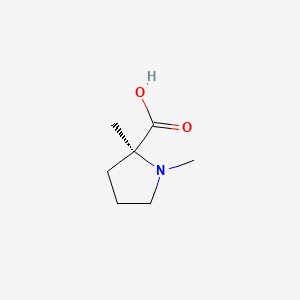

(2S)-1,2-dimethylpyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, structure, and other identifiers such as CAS number, InChI, and SMILES string . It may also include the compound’s natural occurrence or synthetic methods .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various types of reactions, catalysts, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR, and computational chemistry are often used .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It could involve studying its reactivity, what products are formed, and under what conditions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, like (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid, play a crucial role in biorenewable chemical production due to their flexibility and usage as precursors for various industrial chemicals. Their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields highlight the importance of understanding and mitigating such impacts. This understanding aids in metabolic engineering strategies to enhance microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams using liquid-liquid extraction (LLX) techniques is critical for recovering these compounds for further industrial application. Recent advancements in solvents, including ionic liquids and organophosphorous extractants, have improved the efficiency and economic feasibility of this process. This progress is pivotal for the production of bio-based plastics and other value-added chemicals from carboxylic acids (Sprakel & Schuur, 2019).

Role in Coordination Chemistry

Carboxylic acids also play a significant role in coordination chemistry, where they act as ligands to form complex compounds with metals. These complexes have been studied for their potential in various applications, including catalysis, material science, and pharmaceuticals. The versatility of carboxylic acids in forming metal complexes opens avenues for new material development and understanding fundamental chemical processes (Boča, Jameson, & Linert, 2011).

Antimicrobial and Antioxidant Properties

Natural carboxylic acids derived from plants exhibit significant biological activities, including antimicrobial and antioxidant properties. Understanding the structure-related bioactivity of these compounds can lead to the development of new pharmaceuticals and nutraceuticals. Research in this area contributes to the discovery of compounds with enhanced biological activities for healthcare applications (Godlewska-Żyłkiewicz et al., 2020).

Biotechnological and Medicinal Applications

Carboxylic acids, including (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid, have significant potential in biotechnology and medicine. Their role in drug synthesis, especially from biomass-derived compounds like levulinic acid, highlights their importance in developing cost-effective and cleaner pharmaceutical production processes. The versatility of these acids in drug synthesis and modification opens new avenues for medicinal chemistry and drug development (Zhang et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-1,2-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10)4-3-5-8(7)2/h3-5H2,1-2H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNGEDLBTNTBMD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314472 | |

| Record name | 1,2-Dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1,2-dimethylpyrrolidine-2-carboxylic acid | |

CAS RN |

1268519-85-2 | |

| Record name | 1,2-Dimethyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268519-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)